![molecular formula C11H8N2O2 B1322155 3-(Pyrimidin-2-yl)benzoic Acid CAS No. 579476-26-9](/img/structure/B1322155.png)
3-(Pyrimidin-2-yl)benzoic Acid
Overview
Description
3-(Pyrimidin-2-yl)benzoic Acid is a chemical compound with the empirical formula C11H8N2O2 and a molecular weight of 200.19 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(Pyrimidin-2-yl)benzoic Acid involves a pyrimidin-2-yl group attached to a benzoic acid moiety . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 3-PYRIMIDIN-2-YL-BENZOIC ACID, have been found to exhibit a range of pharmacological effects including anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Nilotinib
3-PYRIMIDIN-2-YL-BENZOIC ACID can be used in the preparation of Nilotinib (AMN-107), a tyrosine kinase inhibitor . Nilotinib is used to treat certain types of leukemia.
Anti-Fibrosis Activity
Some compounds related to 3-PYRIMIDIN-2-YL-BENZOIC ACID have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .
Drug Development
The synthesized compounds of 3-PYRIMIDIN-2-YL-BENZOIC ACID have been analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate . This is crucial for drug development and should be carried out in early stages to avoid drug development failures .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Pyrimidin-2-yl-benzoic Acid are currently unknown. The compound belongs to the class of organic compounds known as phenyl-1,2,3-triazoles
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Other pyrimidine derivatives have been found to interfere with nucleotide synthesis and dna replication, suggesting that 3-pyrimidin-2-yl-benzoic acid may have similar effects .
Pharmacokinetics
Its molecular weight (200193 g/mol) and LogP value (227) suggest that it may have good oral bioavailability
Result of Action
The molecular and cellular effects of 3-Pyrimidin-2-yl-benzoic Acid are largely unknown due to the lack of information about its targets and mode of action. Based on its structural similarity to other pyrimidine derivatives, it may have potential antimicrobial or anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Pyrimidin-2-yl-benzoic Acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .
properties
IUPAC Name |
3-pyrimidin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTNGIZIUGYITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624683 | |
Record name | 3-(Pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yl)benzoic Acid | |
CAS RN |
579476-26-9 | |
Record name | 3-(Pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyrimidin-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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